molecular formula C15H19N3O2 B4733322 (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B4733322
M. Wt: 273.33 g/mol
InChI Key: XNQKBFQJPRLAPN-UHFFFAOYSA-N
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Description

(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The specific structure of this compound includes an isoxazole ring fused to a pyridine ring, with additional methyl and piperidino groups attached. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9-4-6-18(7-5-9)15(19)12-8-10(2)16-14-13(12)11(3)17-20-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQKBFQJPRLAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3C(=NOC3=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, resulting in the formation of the isoxazole ring . This intermediate can then be further modified through various chemical reactions to introduce the piperidino and methyl groups.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of heterocyclic compounds on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may impart specific biological activities, such as enzyme inhibition or receptor binding.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The specific pathways involved depend on the biological context and the targets of the compound.

Comparison with Similar Compounds

(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
Reactant of Route 2
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(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

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